4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide is a novel chemical compound classified within the oxadiazole family, characterized by its unique functional groups that confer distinct chemical and biological properties. Oxadiazoles are heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and biological research. This specific compound features a chloromethyl group and a cyclohexyl-N-methylbenzamide moiety, enhancing its potential as a pharmacophore in drug design and other scientific applications.
The compound is cataloged under various databases, including PubChem and Benchchem, where it is identified by its IUPAC name and molecular formula . Its CAS number is 1119449-62-5, which facilitates its identification in chemical inventories. The classification of this compound falls under the category of organic compounds with significant relevance in synthetic organic chemistry and pharmaceutical development .
The synthesis of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide typically involves a multi-step process. One common route includes:
The reaction conditions are critical for optimizing yield and purity. Typically, temperature control and reaction time are monitored closely to ensure complete conversion of starting materials to the desired product. Purification methods such as recrystallization or chromatography may be employed to isolate the final compound.
The molecular weight of this compound is approximately 319.81 g/mol. Its structural uniqueness arises from the combination of the oxadiazole core with various substituents that influence its reactivity and biological activity.
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide can undergo several significant reactions:
Common reagents for these reactions include nucleophiles such as amines or alcohols for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation processes. Reaction conditions such as solvent choice and temperature are crucial for optimizing yields .
The mechanism of action for 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors:
These interactions contribute to its potential therapeutic effects in various biological contexts.
The compound is characterized by:
Key chemical properties include:
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide has several scientific applications:
The 1,2,4-oxadiazole ring is constructed via a three-step sequence starting from nitrile precursors. First, aryl nitriles undergo nucleophilic addition with hydroxylamine in pH 8.2 borate buffer (supplemented with Na₂CO₃) to form amidoximes at ambient temperature, achieving >90% conversion without DNA degradation. Subsequent O-acylation couples these amidoximes with carboxylic acids—including aryl, aliphatic, and sterically hindered variants—using peptide coupling agents. Optimization identified PyAOP in pH 8.0 phosphate buffer as optimal, yielding O-acylamidoxime intermediates at 85–99% efficiency (Table 1) [6].
Table 1: Coupling Reagent Efficiency for O-Acylamidoxime Formation
Coupling Reagent | Buffer | Conversion (%) |
---|---|---|
DMTMM | pH 8.0 | <5 |
EDC/HOAt | pH 8.2 | 72 |
HATU | pH 9.5 | 93 |
PyAOP | pH 8.0 | 95 |
The final cyclodehydration closes the oxadiazole ring, though competing hydrolysis necessitates precise control (discussed in Section 1.4) . Alternative routes bypass intermediate isolation via one-pot protocols in DMSO with inorganic bases, enabling direct conversion of amidoximes and carboxylic acids to oxadiazoles at room temperature [6].
Incorporation of the chloromethyl group (–CH₂Cl) occurs at the C5 position of the oxadiazole ring by employing chloroacetic acid derivatives during O-acylation. This electrophilic moiety is highly reactive but susceptible to nucleophilic displacement or hydrolysis under cyclization conditions. Key challenges include:
The N-cyclohexyl-N-methylbenzamide moiety is introduced via amide coupling between benzoic acid derivatives and N-methylcyclohexylamine. While specific protocols for the target compound are scarce, analogous N-cyclohexyl-N-methylbenzamide syntheses employ:
Cyclodehydration of O-acylamidoximes is the yield-limiting step. Conventional thermal methods (90°C, pH 9.5 borate buffer) afford moderate conversions (51–92%) but promote hydrolytic byproducts like cleaved amidoximes and nitriles . Modern dehydrating agents enable efficient ring closure under milder conditions:
Table 2: Cyclization Methods Comparison
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Thermal | 90°C, pH 9.5 buffer | 51–92% | Aqueous compatibility |
TBAF (catalytic) | THF, 25°C | 70–95% | Ambient temperature |
K₂CO₃/DMSO | DMSO, 25°C, 12 h | 60–88% | One-pot protocol |
Thermal activation remains relevant for DNA-conjugated syntheses where aqueous stability is paramount, while TBAF is optimal for solution-phase medicinal chemistry applications [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7